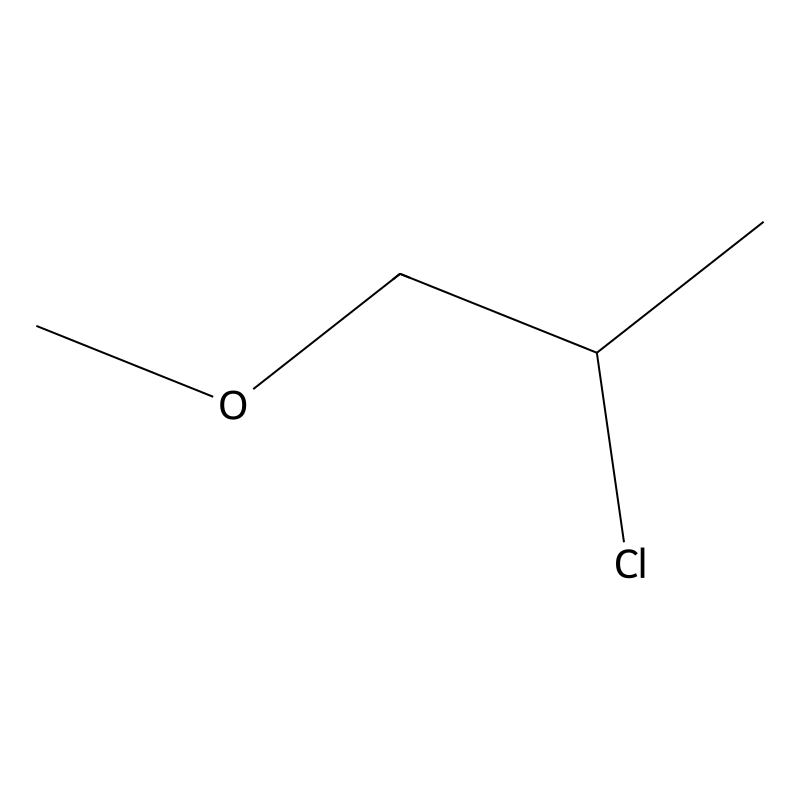

2-Chloro-1-methoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-methoxypropane, also known as 2-chloropropyl methyl ether, is an organic compound with the molecular formula C₄H₉ClO. It is characterized by its chloroalkyl and ether functional groups, which contribute to its chemical reactivity and potential applications. The compound has a molar mass of 108.57 g/mol and a density of approximately 0.9946 g/cm³. Its boiling point is estimated to be around 122.94°C, making it a volatile liquid at room temperature .

2-Chloro-1-methoxypropane is primarily used as an intermediate in the synthesis of herbicides, notably metolachlor, due to its ability to participate in various

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or alcoholysis, leading to the formation of alcohols or other ethers.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

- Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used .

These reactions are significant in both laboratory settings and industrial applications.

The synthesis of 2-chloro-1-methoxypropane can be accomplished through several methods:

- Reaction with Phosphorus Trichloride: This method involves treating 1-methoxy-2-propanol with phosphorus trichloride under controlled conditions to introduce the chlorine atom into the molecule .

- Using Sodium Methylate: Another method involves using sodium methylate in the presence of a phase transfer catalyst with 1,3-bromochloropropane. This process allows for mild reaction conditions and high yields .

Both methods highlight the versatility in synthesizing this compound while maintaining efficiency and cost-effectiveness.

The primary application of 2-chloro-1-methoxypropane is as an intermediate in the production of herbicides like metolachlor. Its ether functionality makes it suitable for further chemical modifications, expanding its utility in organic synthesis. Additionally, it may find applications in pharmaceuticals and agrochemicals due to its reactive nature .

Interaction studies involving 2-chloro-1-methoxypropane typically focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can react with oxygen species, which may lead to degradation products that have environmental implications . Understanding these interactions is crucial for assessing both its safety profile and environmental impact.

Several compounds share structural similarities with 2-chloro-1-methoxypropane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Chloro-2-propanol | C₃H₇ClO | Lacks methoxy group; used in different synthetic pathways |

| 2-Bromo-1-methoxypropane | C₄H₉BrO | Contains bromine instead of chlorine; different reactivity |

| 1-Methoxy-2-propanol | C₄H₁₀O | No halogen; used primarily as a solvent or reagent |

The uniqueness of 2-chloro-1-methoxypropane lies in its specific combination of functional groups, which allows for distinct reactivity patterns not found in its analogs.

2-Chloro-1-methoxypropane exists as a colorless liquid at standard conditions [1] [2]. The compound is characterized by the presence of a chlorine atom at the second carbon position and a methoxy group attached to the first carbon of the propane backbone [1]. Similar organic compounds with ether functional groups typically exhibit mild, ether-like odors, though specific organoleptic data for 2-Chloro-1-methoxypropane was not available in the literature sources reviewed [3].

The compound possesses one undefined atom stereocenter [1], indicating potential for chirality, though specific optical activity measurements were not found in the available data sources.

Thermodynamic Parameters

Boiling and Melting Points

The boiling point of 2-Chloro-1-methoxypropane has been reported as approximately 122.94°C, though this value is noted as a rough estimate [2] [4]. No specific melting point data was found for this compound in the sources examined. The boiling point value indicates the compound exists as a liquid under standard atmospheric conditions and temperatures.

Vapor Pressure Characteristics

Specific vapor pressure data for 2-Chloro-1-methoxypropane was not identified in the comprehensive literature search conducted. Related compounds in the chloroalkyl ether family typically exhibit moderate vapor pressures, but quantitative values would require experimental determination or advanced computational modeling.

Heat Capacity and Enthalpy Values

Thermodynamic parameters such as heat capacity and enthalpy values were not available in the literature sources examined for 2-Chloro-1-methoxypropane. These properties would require experimental measurement or theoretical calculation using advanced computational chemistry methods.

Transport Properties

Density and Specific Gravity

The density of 2-Chloro-1-methoxypropane has been reported as 0.9946 g/cm³ [2] [4]. This density value indicates that the compound is slightly less dense than water, which is typical for organic compounds containing chlorine substituents. The specific gravity, calculated relative to water at standard conditions, would be approximately 0.9946.

| Property | Value | Unit | Source |

|---|---|---|---|

| Density | 0.9946 | g/cm³ | ChemBK [2] [4] |

| Specific Gravity | ~0.9946 | - | Calculated |

Viscosity Parameters

Specific viscosity measurements for 2-Chloro-1-methoxypropane were not found in the available literature sources. Viscosity data would require experimental determination using appropriate rheological methods.

Surface Tension Characteristics

Surface tension data for 2-Chloro-1-methoxypropane was not available in the sources examined. Surface tension measurements would need to be determined experimentally using techniques such as the Wilhelmy plate method or pendant drop analysis.

Optical Properties

Refractive Index

The refractive index of 2-Chloro-1-methoxypropane has been reported as 1.4075 [2] [4]. This value is consistent with organic compounds containing both chlorine and ether functional groups. The molar refractive index has been calculated as 27.13 [2] [4].

| Property | Value | Source |

|---|---|---|

| Refractive Index | 1.4075 | ChemBK [2] [4] |

| Molar Refractive Index | 27.13 | ChemBK [2] [4] |

Optical Rotation

Specific optical rotation data for 2-Chloro-1-methoxypropane was not found in the literature sources examined. While the compound possesses one undefined stereocenter that could potentially exhibit optical activity [1], experimental measurements would be required to determine any optical rotation properties.

Molecular Properties

Polarizability

Specific polarizability values for 2-Chloro-1-methoxypropane were not identified in the comprehensive literature search. Polarizability data would require computational chemistry calculations or experimental determination using appropriate spectroscopic methods.

Dipole Moment

Experimental dipole moment values for 2-Chloro-1-methoxypropane were not found in the available sources. The presence of both chlorine and ether functional groups would be expected to contribute to the overall molecular dipole moment, but quantitative measurements would require experimental determination.

Henry's Law Constant

Henry's Law constant data for 2-Chloro-1-methoxypropane was not available in the literature sources examined. This parameter would need to be determined experimentally or calculated using vapor pressure and aqueous solubility data.

Partition Coefficients

The XLogP3-AA value for 2-Chloro-1-methoxypropane has been calculated as 1.1 [1], indicating moderate lipophilicity. This partition coefficient suggests the compound has balanced hydrophobic and hydrophilic characteristics due to the presence of both the chlorine substituent and the ether functional group.

| Property | Value | Method | Source |

|---|---|---|---|

| XLogP3-AA (octanol/water) | 1.1 | Computational | PubChem [1] |

| Topological Polar Surface Area | 9.2 Ų | Computational | PubChem [1] |

Additional molecular descriptors include a topological polar surface area of 9.2 Ų [1], indicating relatively low polarity, and two rotatable bonds [1], suggesting moderate conformational flexibility. The compound contains no hydrogen bond donors and one hydrogen bond acceptor [1], consistent with its ether functional group structure.

¹H NMR Signal Analysis

The proton nuclear magnetic resonance spectrum of 2-chloro-1-methoxypropane exhibits four distinct proton environments, consistent with the molecular structure CH₃CH(Cl)CH₂OCH₃ [1]. The methyl group attached to the chlorine-bearing carbon appears as a doublet in the region of 1.2-1.7 ppm with a coupling constant of approximately 6-7 Hz, resulting from three-bond coupling with the adjacent methine proton [1]. The methylene protons (CH₂OCH₃) resonate as a doublet at 3.4-3.8 ppm, displaying coupling with the methine proton through a three-bond interaction [1].

The chlorine-bearing methine proton (CHCl) appears as a sextet in the downfield region of 3.8-4.2 ppm due to the deshielding effect of the chlorine atom [1]. This multiplicity arises from coupling with both the methyl group (J = 6-7 Hz) and the methylene protons. The methoxy group (OCH₃) exhibits a characteristic singlet at 3.3-3.4 ppm, appearing as three equivalent protons with no observable coupling due to rapid rotation around the C-O bond [1].

Integration ratios of the proton signals follow the expected 3:1:2:3 pattern corresponding to the CH₃:CH:CH₂:OCH₃ protons respectively [1]. The chemical shift values are consistent with typical alkyl ether systems, where the electron-withdrawing effect of the chlorine atom causes downfield shifting of adjacent protons [2].

¹³C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum of 2-chloro-1-methoxypropane displays four distinct carbon environments reflecting the molecular structure [3]. The methyl carbon attached to the chlorine-bearing carbon resonates at 15-25 ppm, appearing as a quartet due to coupling with the three attached protons [3]. The methylene carbon (CH₂OCH₃) appears as a doublet at 78-82 ppm, significantly deshielded by the adjacent oxygen atom [3].

The methine carbon (CHCl) resonates as a doublet in the range of 52-58 ppm, with the chemical shift influenced by the electron-withdrawing effect of the chlorine substituent [3]. The methoxy carbon (OCH₃) exhibits a characteristic quartet at 56-58 ppm, typical of methoxy groups in ether compounds [4]. The carbon-13 chemical shifts are consistent with similar chlorinated ether systems and provide structural confirmation of the compound [5].

Multiplicity patterns in the carbon-13 spectrum arise from direct proton-carbon coupling, with quaternary carbons appearing as singlets, tertiary carbons as doublets, secondary carbons as triplets, and primary carbons as quartets [3]. The chemical shift assignments are supported by comparison with related compounds and established chemical shift databases [5].

Advanced NMR Techniques for Structural Elucidation

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural characterization of 2-chloro-1-methoxypropane [6]. Homonuclear correlation spectroscopy (COSY) experiments reveal scalar coupling networks between protons, confirming the connectivity pattern between the methyl, methine, and methylene protons [6]. The COSY spectrum shows cross-peaks between the methine proton and both the methyl and methylene protons, establishing the propane backbone connectivity [6].

Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct carbon-proton connectivity information, allowing unambiguous assignment of each carbon signal to its corresponding proton environment [6]. The HSQC spectrum confirms the direct attachment of protons to their respective carbons, with cross-peaks observed between the methyl protons and their carbon at 15-25 ppm, the methine proton and its carbon at 52-58 ppm, the methylene protons and their carbon at 78-82 ppm, and the methoxy protons and their carbon at 56-58 ppm [6].

Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range carbon-proton coupling relationships, providing additional structural confirmation [6]. The HMBC spectrum shows correlations between the methyl protons and the methine carbon, between the methylene protons and the methine carbon, and between the methoxy protons and the methylene carbon, confirming the molecular connectivity [6].

Vibrational Spectroscopy

Infrared Spectroscopic Profile

The infrared spectrum of 2-chloro-1-methoxypropane exhibits characteristic absorption bands that provide structural information about the functional groups present [7]. The carbon-hydrogen stretching vibrations appear as strong, broad absorptions in the region of 2850-3000 cm⁻¹, typical of alkyl C-H bonds [7]. These bands encompass both the symmetric and asymmetric stretching modes of the methyl and methylene groups [7].

The carbon-chlorine stretching vibration manifests as a medium-intensity absorption at 650-750 cm⁻¹, characteristic of aliphatic C-Cl bonds . This frequency range is typical for primary and secondary alkyl chlorides, with the exact position influenced by the local molecular environment . The carbon-oxygen stretching vibrations of the ether linkage appear as strong absorptions in the range of 1000-1200 cm⁻¹, with the C-O-C asymmetric stretch being particularly prominent .

Deformation vibrations of the methyl and methylene groups contribute to the fingerprint region of the spectrum [7]. The methyl group deformation appears at 1370-1450 cm⁻¹, while methylene deformation vibrations occur at 1450-1470 cm⁻¹ [7]. These bending modes provide additional structural confirmation and are useful for compound identification [9].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the appearance of vibrational modes [10]. The Raman spectrum of 2-chloro-1-methoxypropane exhibits strong bands corresponding to carbon-carbon stretching vibrations and symmetric deformation modes that may be weak or absent in the infrared spectrum [10].

The carbon-chlorine stretching mode appears with moderate intensity in the Raman spectrum, often showing different relative intensities compared to the infrared spectrum due to different polarizability changes during the vibration [10]. The methoxy group exhibits characteristic Raman bands, including the C-O stretch and the symmetric deformation of the OCH₃ group [10].

Polarization studies of Raman bands can provide information about molecular symmetry and vibrational mode assignments [10]. The depolarization ratios of various bands help distinguish between symmetric and asymmetric vibrational modes, contributing to more complete vibrational assignments [10].

Mass Spectrometric Analysis

Fragmentation Patterns

The mass spectrum of 2-chloro-1-methoxypropane under electron impact ionization conditions exhibits a molecular ion peak at m/z 108 corresponding to the molecular formula C₄H₉ClO [11]. The molecular ion peak typically shows low relative intensity due to the ease of fragmentation of the ether linkage and the presence of the chlorine atom [11]. The isotope pattern reflects the presence of chlorine-35 and chlorine-37 isotopes, showing the characteristic M+2 peak at m/z 110 with approximately one-third the intensity of the molecular ion [11].

The base peak appears at m/z 43, attributed to the formation of either the acetyl cation (CH₃CO⁺) or the propyl cation (C₃H₇⁺) through various fragmentation pathways [11]. The loss of the methoxy group (OCH₃, 31 mass units) from the molecular ion produces a significant fragment at m/z 77, corresponding to the chloro-propyl cation [11]. The methoxy fragment itself appears at m/z 31, representing the OCH₃⁺ ion [11].

Additional fragmentation includes the loss of chlorine (35 mass units) to give a fragment at m/z 73, and the loss of methanol (CH₃OH, 32 mass units) resulting in a fragment at m/z 76 [11]. The fragmentation pattern is consistent with typical aliphatic ether compounds containing halogen substituents, where the ether linkage represents a favorable fragmentation site [12].

Ionization Techniques

Electron impact ionization represents the most commonly employed ionization method for 2-chloro-1-methoxypropane analysis [13]. The high-energy electron beam (typically 70 eV) causes extensive fragmentation, providing detailed structural information through the fragmentation pattern [13]. The molecular ion formation occurs through the loss of an electron from the highest occupied molecular orbital, often associated with the oxygen lone pair or the carbon-chlorine bond [13].

Electrospray ionization provides a softer ionization approach, potentially yielding enhanced molecular ion signals with reduced fragmentation [14]. In positive ion mode, protonation of the ether oxygen can occur, producing [M+H]⁺ ions at m/z 109 [14]. The formation of adduct ions with sodium or potassium may also be observed, appearing at m/z 131 [M+Na]⁺ and m/z 147 [M+K]⁺ respectively [14].

Chemical ionization using reagent gases such as methane or ammonia can provide molecular weight information with minimal fragmentation [15]. The formation of [M+H]⁺ ions through proton transfer reactions or [M+NH₄]⁺ adduct ions at m/z 126 can be particularly useful for molecular weight determination [15]. The choice of ionization technique depends on the analytical requirements, with electron impact providing structural information and softer ionization methods emphasizing molecular weight determination [16].

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of 2-chloro-1-methoxypropane exhibits limited absorption in the conventional UV-Vis region due to the absence of extended conjugated systems or aromatic chromophores [17]. The compound shows absorption primarily in the far-UV region below 200 nm, attributed to σ→σ* transitions of the C-H, C-C, C-O, and C-Cl bonds [17]. These transitions typically occur at high energies and are not usually observed in routine UV-Vis spectroscopy [17].

The n→σ* transition of the oxygen lone pair electrons may contribute to weak absorption in the region around 200-220 nm, though this is often obscured by solvent absorption [17]. The chlorine atom may contribute to weak absorption through n→σ* transitions involving the chlorine lone pairs, but these transitions are typically of low intensity and occur at wavelengths shorter than 200 nm [17].

Solvent effects can significantly influence the UV-Vis spectrum, with polar solvents potentially shifting absorption maxima and affecting the intensity of electronic transitions [17]. The UV-Vis spectrum of 2-chloro-1-methoxypropane is primarily useful for purity assessment rather than structural characterization, as the absence of significant chromophores limits the structural information obtainable from electronic spectroscopy [17].